Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate
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Description
Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research in the field of organic chemistry has explored the synthesis and reactivity of compounds related to Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate. Studies have demonstrated novel synthetic routes and reactions involving spirocyclic and azaspiro compounds, which are structurally related or have similar reactivity patterns. For instance, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane highlights the potential for creating diverse spirocyclic structures, including those with azaspiro frameworks, through intramolecular nucleophilic attacks and ring transformations (Andreae et al., 1992). Similarly, research on the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates showcases the utility of spirocyclic compounds in peptide synthesis, providing a pathway for the creation of dipeptide synthons (Suter et al., 2000).
Pharmacological Evaluation
While the specific compound this compound itself may not have direct pharmacological evaluations in the sourced literature, related compounds have been synthesized and evaluated for their potential as dopamine agonists. For example, a study on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes evaluated the compounds for in vivo dopamine agonist activity, indicating the pharmacological relevance of spirocyclic structures in drug discovery (Brubaker & Colley, 1986).
Properties
IUPAC Name |
methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-20(27)25-14-12-24(13-15-25,18-8-5-4-6-9-18)22(29)26-16-19(21(28)30-2)23(17-26)10-7-11-23/h3-6,8-9,19H,1,7,10-17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBCWKMYGYJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC12CCC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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